molecular formula C14H19N5O3S B6907370 N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide

N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide

Cat. No.: B6907370
M. Wt: 337.40 g/mol
InChI Key: DXIPXRURPARXDR-UHFFFAOYSA-N
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Description

N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10(2)18-23(21,22)9-12-6-4-3-5-11(12)7-15-14(20)13-8-16-19-17-13/h3-6,8,10,18H,7,9H2,1-2H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIPXRURPARXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=C1CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common route includes the reaction of 2-(propan-2-ylsulfamoylmethyl)benzyl chloride with sodium azide to form the corresponding azide This intermediate is then subjected to a cyclization reaction with an appropriate alkyne under copper-catalyzed conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for the cyclization step and the employment of more efficient catalysts for the amidation reaction.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and the sulfamoyl group play crucial roles in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-1H-triazole-4-carboxamide: Similar structure but with a different triazole isomer.

    N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-imidazole-4-carboxamide: Contains an imidazole ring instead of a triazole ring.

Uniqueness

N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]-2H-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, provides enhanced stability and versatility compared to similar compounds with different heterocyclic rings.

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